4-Oxazoleethanamine, beta,beta-dimethyl-2-phenyl-
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Description
“4-Oxazoleethanamine, beta,beta-dimethyl-2-phenyl-” is a chemical compound with the molecular formula C13H16N2O. It is also known as 4,4-DIMETHYL-2-PHENYL-2-OXAZOLINE . This product is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
While specific synthesis methods for “4-Oxazoleethanamine, beta,beta-dimethyl-2-phenyl-” were not found, oxazole derivatives in general have been synthesized and screened for various biological activities . Oxazole is an important heterocyclic nucleus that has drawn the attention of researchers worldwide .Molecular Structure Analysis
The molecular structure of “4-Oxazoleethanamine, beta,beta-dimethyl-2-phenyl-” consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The compound has a molecular weight of 216.284.Physical and Chemical Properties Analysis
The compound “4-Oxazoleethanamine, beta,beta-dimethyl-2-phenyl-” has a molecular weight of 216.284. Another similar compound, 4,4-Dimethyl-2-phenyl-2-oxazoline, has a boiling point of 124ºC (20 torr), a melting point of 20-24ºC, and a density of 1.025 g/mL at 25 °C .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
A study details the construction and effectiveness of a neurokinin-1 receptor antagonist, emphasizing its potential clinical application in treating emesis and depression. The compound displayed significant solubility and high effectiveness in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Nonlinear Optical Properties
Research highlighted the synthesis of 4-substituted benzylidene-2-phenyl oxazol-5-ones and their characterization using various techniques. The study delved into the nonlinear optical properties of these compounds, particularly focusing on the electron transfer dynamics, and discussed their potential applications in photonics and electronics (Murthy et al., 2010).
Mesomeric Betaine and N-Heterocyclic Carbene Interconversions
A study explored the interconversions between mesomeric betaines and N-heterocyclic carbenes, culminating in the formation of a novel zwitterionic heterocyclic ring system. The research shed light on the structural aspects and potential applications of these compounds in various chemical domains (Liu, Nieger, & Schmidt, 2015).
Regioselective Synthesis of 1,2,4-Triazoles
The study presented a methodology for the regioselective synthesis of 1,2,4-triazoles, offering insights into the synthesis of a wide array of triazole derivatives. This research has implications for the development of compounds with potential therapeutic applications (Mansueto et al., 2014).
Properties
IUPAC Name |
2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,9-14)11-8-16-12(15-11)10-6-4-3-5-7-10/h3-8H,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPWDHNPCCSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=COC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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